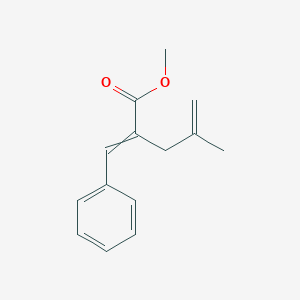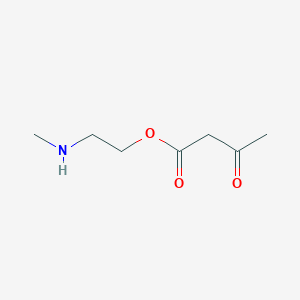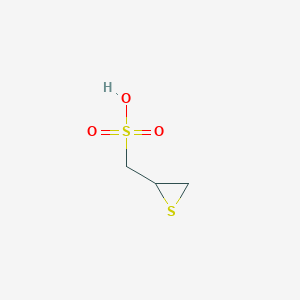
(Thiiran-2-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Thiiran-2-yl)methanesulfonic acid is a chemical compound with the molecular formula C3H6O3S2 It is an organosulfur compound that features a thiirane ring, which is a three-membered ring containing one sulfur atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiiran-2-yl)methanesulfonic acid typically involves the reaction of thiirane with methanesulfonic acid. One common method includes the use of methanesulfonic acid and thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours afterward .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.
Chemical Reactions Analysis
Types of Reactions
(Thiiran-2-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfinates.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
(Thiiran-2-yl)methanesulfonic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive thiirane ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (Thiiran-2-yl)methanesulfonic acid involves its interaction with various molecular targets. The thiirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify specific amino acid residues and study protein function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler analog without the thiirane ring.
Ethanesulfonic acid: Similar structure but with an ethane backbone instead of a thiirane ring.
Propane-1-sulfonic acid: Another analog with a propane backbone.
Uniqueness
(Thiiran-2-yl)methanesulfonic acid is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the thiirane ring and the sulfonic acid group makes it a versatile compound in both synthetic and biological contexts .
Properties
CAS No. |
116381-62-5 |
|---|---|
Molecular Formula |
C3H6O3S2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
thiiran-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C3H6O3S2/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H,4,5,6) |
InChI Key |
SHOPDKUALBMKJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


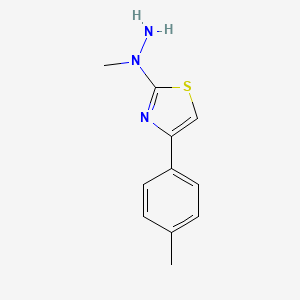
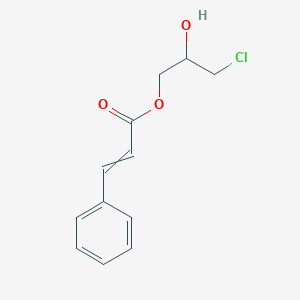
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
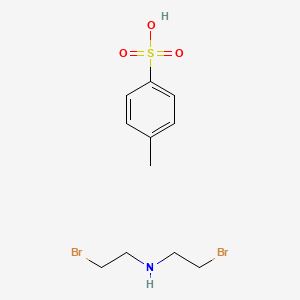
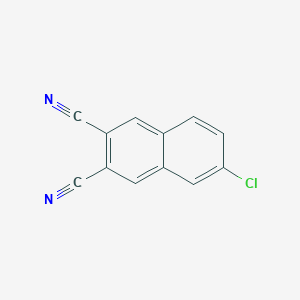
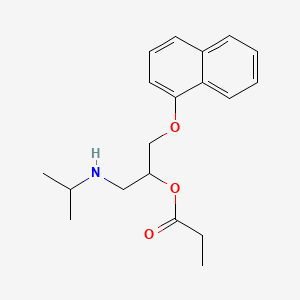
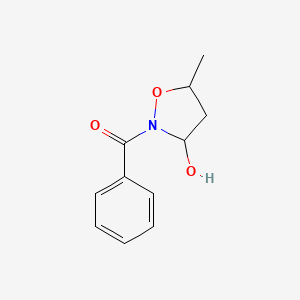


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
